Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester is a complex bicyclic compound characterized by its unique structural features. This compound includes multiple functional groups such as carboxylic acids and ether linkages, contributing to its chemical reactivity and potential applications in various fields.
The compound is derived from bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, which is known for its rigidity and the presence of two carboxylic acid groups that enhance its reactivity. The hexachlorinated structure adds to its stability and alters its chemical properties significantly, making it an interesting subject for study in organic chemistry and materials science .
Types of Reactions:
Common Reagents and Conditions:
The synthesis of bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid typically involves:
This compound has potential applications in several areas:
Several compounds share structural similarities with bicyclo(2.2.1)hept-5-ene derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | Structure | Contains two carboxylic acid groups |
| Hexachlorobicyclo[2.2.1]heptane | Structure | Fully chlorinated version |
| Bicyclo[3.3.0]octane | Structure | Different ring size but similar rigidity |
Uniqueness: The unique combination of hexachloro substituents and ether linkages in bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid sets it apart from other bicyclic compounds, potentially enhancing its stability and reactivity compared to less substituted analogs .